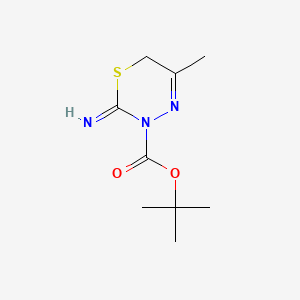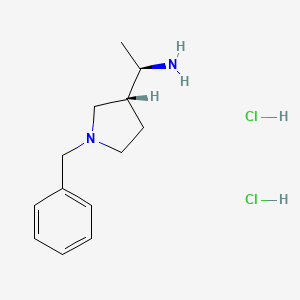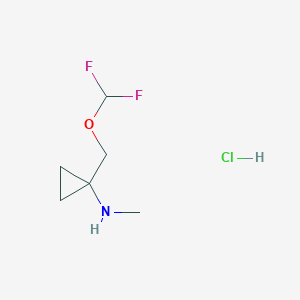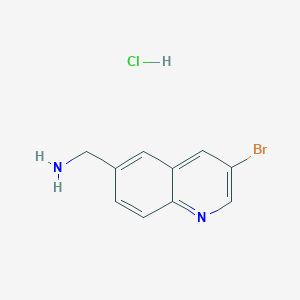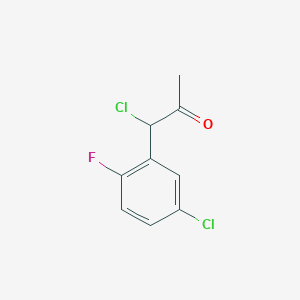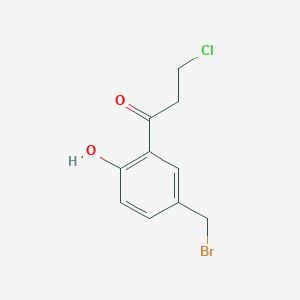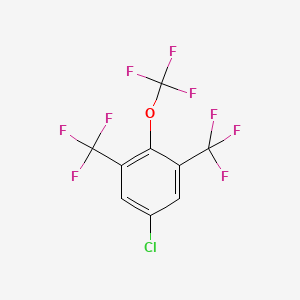
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination reaction, where benzene reacts with trifluoromethane in the presence of a chromium chloride catalyst . Another method involves the iodination reaction, where 1,3-diiodobenzene reacts with trifluoromethane in the presence of iron iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized reactors and catalysts to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the chloro and trifluoromethoxy groups but shares the trifluoromethyl groups, making it a useful comparison for studying the effects of additional substituents.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound has a bromine atom instead of a chlorine atom, providing insights into the influence of different halogens on the compound’s properties.
Uniqueness
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, trifluoromethoxy, and chloro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H2ClF9O |
|---|---|
Molekulargewicht |
332.55 g/mol |
IUPAC-Name |
5-chloro-2-(trifluoromethoxy)-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(20-9(17,18)19)5(2-3)8(14,15)16/h1-2H |
InChI-Schlüssel |
SZMBDLSZQCCEMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


